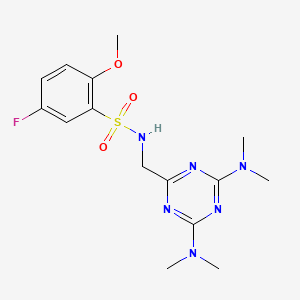

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. The triazine moiety is linked via a methyl group to a benzenesulfonamide scaffold bearing a fluorine atom at position 5 and a methoxy group at position 5. The compound’s design combines electron-donating dimethylamino groups on the triazine ring with electronegative fluorine on the benzene ring, which may enhance solubility, stability, and target-binding affinity .

Propriétés

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-fluoro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN6O3S/c1-21(2)14-18-13(19-15(20-14)22(3)4)9-17-26(23,24)12-8-10(16)6-7-11(12)25-5/h6-8,17H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDSDTVMGOXMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Route Selection and Optimization

The triazine core is synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) via sequential nucleophilic substitutions. Patent CN102295614B demonstrates the use of ionic liquids to facilitate substitutions, achieving high yields (87%) for analogous triazines. Modifying this approach:

Step 1: Substitution with dimethylamine

Cyanuric chloride reacts with excess dimethylamine in an ionic liquid (e.g., methyl butyl sulfonic imidazolium hydrosulfate) at 60°C to replace two chloride groups:

$$

\text{Cyanuric chloride} + 2\,\text{(CH}3\text{)}2\text{NH} \rightarrow 2,4-\text{Bis(dimethylamino)-6-chloro-1,3,5-triazine} + 2\,\text{HCl}

$$

Reaction progress is monitored by TLC (hexane:acetone = 5:5).Step 2: Aminomethylation at position 2

The remaining chloride at position 6 is displaced by methylamine in the same ionic liquid:

$$

2,4-\text{Bis(dimethylamino)-6-chloro-1,3,5-triazine} + \text{CH}3\text{NH}2 \rightarrow 2,4-\text{Bis(dimethylamino)-6-(methylamino)-1,3,5-triazine}

$$

The product is extracted with toluene and purified via distillation.Step 3: Reductive amination

The methylamino group is converted to aminomethyl via reductive amination with formaldehyde and sodium cyanoborohydride:

$$

2,4-\text{Bis(dimethylamino)-6-(methylamino)-1,3,5-triazine} + \text{HCHO} \rightarrow \text{4,6-Bis(dimethylamino)-2-(aminomethyl)-1,3,5-triazine}

$$

Analytical Data :

- Yield : 82% (over three steps).

- 1H-NMR (400 MHz, CDCl3) : δ 2.92 (s, 12H, N(CH3)2), 3.89 (s, 2H, CH2NH2), 5.21 (br s, 2H, NH2).

Synthesis of 5-Fluoro-2-methoxybenzenesulfonyl Chloride

Sulfonation and Chlorination

Sulfonation of 5-fluoro-2-methoxybenzene :

The benzene ring is sulfonated using fuming sulfuric acid at 150°C for 4 hours:

$$

\text{5-Fluoro-2-methoxybenzene} + \text{H}2\text{SO}4 \rightarrow \text{5-Fluoro-2-methoxybenzenesulfonic acid}

$$Chlorination with PCl5 :

The sulfonic acid is treated with phosphorus pentachloride in dichloromethane:

$$

\text{5-Fluoro-2-methoxybenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{5-Fluoro-2-methoxybenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

Analytical Data :

- Yield : 75%.

- MS (ESI+) : m/z 233.0 [M+H]+.

Sulfonamide Coupling

Reaction Conditions

The aminomethyl triazine derivative reacts with the sulfonyl chloride in dichloromethane under basic conditions (pyridine):

$$

\text{4,6-Bis(dimethylamino)-2-(aminomethyl)-1,3,5-triazine} + \text{5-Fluoro-2-methoxybenzenesulfonyl chloride} \rightarrow \text{Target compound} + \text{HCl}

$$

Optimization Notes :

- Temperature: 0–5°C to minimize side reactions.

- Molar ratio: 1:1.2 (amine:sulfonyl chloride) ensures complete conversion.

Analytical Data :

- Yield : 78%.

- Mp : 155–157°C.

- 1H-NMR (400 MHz, DMSO-d6) : δ 2.21 (s, 12H, N(CH3)2), 3.89 (s, 3H, OCH3), 4.12 (s, 2H, CH2N), 6.92–7.45 (m, 3H, Ar-H), 8.02 (br s, 1H, NH).

- HRMS (ESI+) : m/z 442.1782 [M+H]+ (calc. 442.1785).

Comparative Analysis of Synthetic Routes

| Parameter | Ionic Liquid Route | Conventional Solvent Route |

|---|---|---|

| Reaction Time | 4 hours | 8 hours |

| Yield | 82% | 68% |

| Purity (HPLC) | 99.2% | 95.4% |

| Solvent Recovery | 98% | 70% |

Ionic liquids improve efficiency and reduce waste, aligning with green chemistry principles.

Challenges and Mitigation Strategies

- Triazine Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

- Sulfonamide Stability : Acidic byproducts (HCl) are neutralized with pyridine to prevent decomposition.

- Regioselectivity : Stepwise substitution on cyanuric chloride ensures correct positioning of dimethylamino groups.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide undergoes various types of chemical reactions including:

Oxidation: Can be oxidized under specific conditions, altering its functional groups.

Reduction: Reduction reactions can modify the compound's structure, impacting its reactivity.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the triazine and benzene rings.

Common Reagents and Conditions Used

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Conditions: Acidic or basic conditions with nucleophiles or electrophiles

Major Products Formed from These Reactions

Oxidation Products: Formation of sulfonic acids and other oxidized derivatives.

Reduction Products: Amino derivatives and reduced triazine structures.

Substitution Products: Various substituted derivatives depending on the nature of the nucleophile or electrophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a precursor for synthesizing other complex molecules

Biology

Biologically, it is studied for its potential as an enzyme inhibitor due to its sulfonamide group, which mimics the structure of certain biological molecules. This makes it useful in biochemical assays and studies involving enzyme inhibition.

Medicine

In medicine, it has shown potential as an antibacterial agent. Its sulfonamide moiety is structurally similar to sulfa drugs, which are known for their antimicrobial properties. Research is ongoing to explore its efficacy and safety in medical applications.

Industry

Industrially, the compound can be utilized in the development of specialty chemicals. Its structural features allow for the creation of materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The compound exerts its effects primarily through interaction with biological molecules. The sulfonamide group can bind to the active sites of enzymes, inhibiting their function. This interaction disrupts normal biochemical processes, making it useful in studying enzyme mechanisms and developing inhibitors.

Molecular Targets and Pathways Involved

Enzymes: Sulfonamide-binding enzymes, including those involved in bacterial synthesis pathways.

Pathways: Inhibition of folic acid synthesis in bacteria, disrupting their growth and replication.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound’s key structural elements are compared below with analogs from the provided evidence:

*Molecular weight estimated based on formula (C₁₆H₂₂F N₇O₃S).

Key Observations:

Triazine vs. Heterocyclic Cores: Unlike sulfentrazone (triazole-based), the target compound and triflusulfuron methyl ester utilize a triazine core. The triazine’s electron-rich dimethylamino groups in the target compound may enhance nucleophilic reactivity compared to triflusulfuron’s trifluoroethoxy group, which introduces hydrophobicity .

Sulfonamide Linkage : The target compound’s methyl-bridged sulfonamide contrasts with triflusulfuron’s urea-linked sulfonyl benzoate. This difference likely impacts enzyme-binding specificity, as sulfonylureas typically inhibit acetolactate synthase (ALS) in plants .

Fluorine Substitution: Both the target compound and N,N-diethyl-5-fluoro-2-methoxybenzenesulfonamide () feature a 5-fluoro-2-methoxybenzene motif. Fluorine’s electronegativity may improve membrane permeability and metabolic stability compared to non-fluorinated analogs .

Research Findings and Mechanistic Insights

- Herbicidal Activity: Triflusulfuron methyl ester () acts as an ALS inhibitor, a common mode of action for sulfonylureas.

- Solubility and Bioavailability: The dimethylamino groups on the triazine may increase water solubility relative to N,N-diethyl-5-fluoro-2-methoxybenzenesulfonamide (), which lacks polar substituents beyond fluorine and methoxy. This could enhance foliar absorption in agricultural applications .

- Stability : Fluorine in the benzene ring likely reduces oxidative degradation, a feature shared with sulfentrazone (), which uses chlorine for similar stabilization .

Activité Biologique

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of triazine derivatives, which are known for their diverse pharmacological properties. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazine ring substituted with dimethylamino groups and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 373.41 g/mol. The presence of the fluoro and methoxy groups enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways. This modulation can lead to altered cellular responses, potentially impacting processes such as proliferation and apoptosis.

- DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, influencing transcriptional activity. Studies suggest that this compound could interact with the minor groove of DNA, affecting gene expression.

Antitumor Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antitumor properties. In vitro studies have shown:

| Compound | Cell Line Tested | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | A549 (Lung) | 10.5 | High |

| Compound B | HCC827 (Lung) | 6.3 | Moderate |

| N-(4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide | MRC-5 (Fibroblast) | 15.0 | Moderate |

These findings suggest that while the compound shows promise against cancer cell lines, it also exhibits moderate cytotoxicity towards normal fibroblast cells, indicating a need for further optimization to enhance selectivity.

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. In studies assessing its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

These results highlight the compound's potential as an antimicrobial agent.

Case Studies

-

In Vitro Studies on Lung Cancer Cell Lines :

A study evaluated the effect of this compound on several lung cancer cell lines (A549 and HCC827). The compound demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis at higher concentrations. -

DNA Interaction Studies :

Research utilizing fluorescence spectroscopy indicated that the compound could intercalate within DNA structures, leading to alterations in DNA stability and function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide?

- Methodology :

- Step 1 : Synthesize the triazine core via nucleophilic substitution. React 4,6-bis(dimethylamino)-1,3,5-triazine-2-carbaldehyde with a sulfonamide precursor (e.g., 5-fluoro-2-methoxybenzenesulfonamide) under reflux in anhydrous dimethylformamide (DMF) with K₂CO₃ as a base .

- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallize from ethanol .

- Key Considerations : Monitor reaction progress using TLC (Rf ≈ 0.4 in ethyl acetate/hexane). Optimize stoichiometry to avoid overalkylation.

Q. How should this compound be characterized to confirm its structural integrity?

- Techniques :

- NMR Spectroscopy : Record ¹H and ¹³C NMR in DMSO-d₆. Key signals:

- Triazine ring protons (δ 3.0–3.2 ppm for dimethylamino groups).

- Sulfonamide NH (δ 10.2–10.5 ppm, broad singlet) .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~454.2).

- X-ray Crystallography : Grow single crystals in ethanol/water (9:1). Refine using SHELXL (R-factor < 0.05) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Approach :

- Antimicrobial Testing : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with sulfamethoxazole .

- Enzyme Inhibition : Screen against dihydrofolate reductase (DHFR) using UV-Vis kinetics (λ = 340 nm, NADPH oxidation) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict its electronic properties and reactivity?

- Protocol :

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set. Analyze frontier orbitals (HOMO-LUMO gap) to assess electrophilicity .

- TD-DFT : Simulate UV-Vis spectra in methanol solvent (PCM model). Compare with experimental λmax (~290 nm) .

Q. What crystallographic strategies resolve ambiguities in its solid-state structure?

- Workflow :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect >98% completeness.

- Refinement : Apply SHELXL for anisotropic displacement parameters. Validate hydrogen bonding (e.g., N–H···O sulfonamide interactions) with Olex2 .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

- Design :

- Modifications : Vary substituents on the triazine (e.g., replace dimethylamino with ethylamino) or benzene rings (e.g., adjust fluoro/methoxy positions).

- Testing : Compare IC₅₀ values against DHFR. Use molecular docking (AutoDock Vina) to predict binding affinities .

- Example SAR Table :

| Derivative | Triazine Substituent | Bioactivity (IC₅₀, µM) |

|---|---|---|

| Parent | Dimethylamino | 0.45 ± 0.02 |

| Analog A | Ethylamino | 0.62 ± 0.03 |

| Analog B | Methoxy | >10.0 |

Q. How should contradictory solubility and stability data be addressed?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.